3beta-Methoxyolean-12-ene
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Overview
Description
3beta-Methoxyolean-12-ene is a pentacyclic triterpene methyl ether, a type of apolar lipid found predominantly in savanna biomass . It is one of the six major pentacyclic triterpene methyl ethers identified in savanna vegetation, alongside crusgallin, miliacin, parkeol methyl ether, lupeol methyl ether, and cylindrin . This compound is notable for its selective preservation in soil samples, making it a subject of interest in various scientific studies .
Preparation Methods
The preparation of isosawamilletin involves several synthetic routes and reaction conditions. While specific synthetic routes for isosawamilletin are not extensively documented, general methods for preparing pentacyclic triterpene methyl ethers can be applied. These methods typically involve the extraction of the compound from natural sources, followed by purification processes such as chromatography
Chemical Reactions Analysis
3beta-Methoxyolean-12-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isosawamilletin can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3beta-Methoxyolean-12-ene has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of isosawamilletin involves its interaction with various molecular targets and pathways. As a pentacyclic triterpene, it may exert its effects through modulation of cellular signaling pathways, enzyme inhibition, and interaction with cell membranes . The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to influence processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
3beta-Methoxyolean-12-ene is similar to other pentacyclic triterpene methyl ethers such as crusgallin, miliacin, parkeol methyl ether, lupeol methyl ether, and cylindrin . What sets isosawamilletin apart is its selective preservation in soil samples, which makes it a unique marker for ecological studies . Additionally, its chemical structure and properties may differ slightly from those of its counterparts, leading to variations in its biological and chemical activities .
Properties
CAS No. |
14021-26-2 |
---|---|
Molecular Formula |
C31H52O |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h10,22-25H,11-20H2,1-9H3/t22-,23-,24+,25-,28+,29-,30+,31+/m0/s1 |
InChI Key |
LUKYDMFJBKBKJG-MLTFVASFSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Origin of Product |
United States |
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